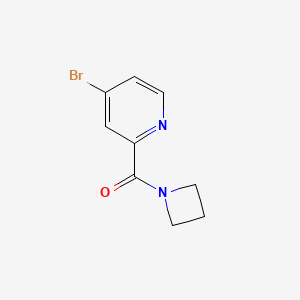
Butyl naphthalen-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl naphthalen-1-ylcarbamate is a synthetic compound known for its potential therapeutic and environmental applications. It is a solid compound with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol
Vorbereitungsmethoden
The synthesis of butyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in sealed, dry conditions to maintain its stability .
Analyse Chemischer Reaktionen
Butyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include naphthalene-1,4-dione derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are the corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the butyl group is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Butyl naphthalen-1-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound has been studied for its potential role in drug development, particularly for its antitumor activity.
Medicine: In addition to its antitumor activity, this compound is being investigated for its potential use in other therapeutic areas, such as anti-inflammatory and antimicrobial treatments.
Wirkmechanismus
The mechanism of action of butyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in cell growth and proliferation. For example, its antitumor activity is attributed to the inhibition of specific transcription factors and signaling pathways that regulate cancer cell survival and apoptosis . The compound may also induce oxidative stress and disrupt cellular homeostasis, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Butyl naphthalen-1-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl phenylcarbamate: This compound has similar structural features but differs in the aromatic ring attached to the carbamate group.
Tert-butyl o-tolylcarbamate: Another related compound with a different aromatic ring, used in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
25216-28-8 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
butyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-3-11-18-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
ZCYZDPCLNIQOKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)
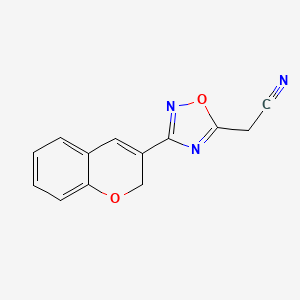
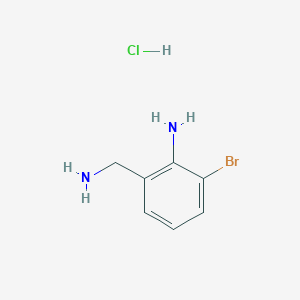
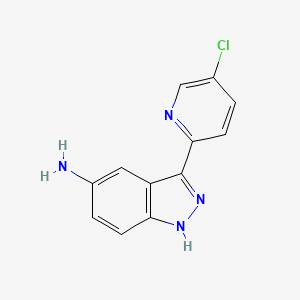

![11-Phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11869784.png)
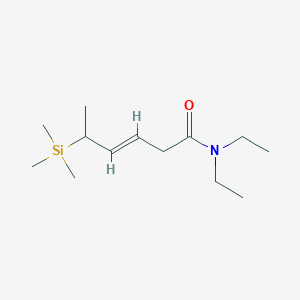


![4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)morpholine](/img/structure/B11869819.png)
